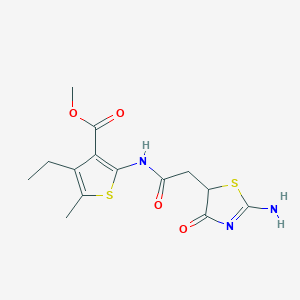

Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H17N3O4S2 and its molecular weight is 355.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis and characterization of thiazolidinone derivatives involve complex chemical reactions aimed at producing compounds with specific biological activities. For instance, Spoorthy et al. (2021) described the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates through a series of reactions starting from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate. These compounds were characterized using NMR, IR, Mass spectral data, and elemental analysis, highlighting the detailed steps involved in obtaining and identifying novel thiazolidinone derivatives (Spoorthy et al., 2021).

Biological Activities

- Thiazolidinone derivatives have been explored for their antimicrobial and anticancer activities. For example, Kaminskyy et al. (2016) investigated the antifibrotic and anticancer action of amino(imino)thiazolidinone derivatives. They identified compounds with significant antifibrotic activity without possessing anticancer effects, suggesting a potential for developing treatments for fibrosis (Kaminskyy et al., 2016).

- Another study by Havrylyuk et al. (2010) focused on antitumor screening of novel 4-thiazolidinones containing a benzothiazole moiety, revealing compounds with activity against various cancer cell lines, including leukemia and melanoma. This emphasizes the role of thiazolidinone derivatives in developing potential anticancer agents (Havrylyuk et al., 2010).

Wirkmechanismus

Target of Action

The primary target of Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate is the N-methyl-d-aspartate (NMDA) receptor . NMDA receptors are ligand-gated ion channels that mediate a slow, Ca2+ permeable component of excitatory synaptic currents . These receptors are involved in several important brain functions, including learning and memory .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of the NMDA receptor . It prevents large degree receptor activation in the presence of high level Glu/Gly, while augmenting receptor activation at low level Glu/Gly . This modulation reduces the overall current that flows after receptor activation and the flux of Ca2+ ion relative to monovalent cations .

Biochemical Pathways

The modulation of NMDA receptors by this compound affects the calcium signaling pathway . By reducing the Ca2+ permeability of the NMDA receptors, it attenuates the downstream effects of calcium signaling, which include various cellular processes such as synaptic plasticity, gene expression, and cell survival .

Pharmacokinetics

It is soluble in dmso, suggesting that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the overall current that flows after NMDA receptor activation and a decrease in the flux of Ca2+ ions relative to monovalent cations . This modulation of NMDA receptor function could be beneficial in conditions where attenuation of NMDA receptor function is desired, such as neurodegenerative disease and acute injury .

Biochemische Analyse

Biochemical Properties

EU1794-4 plays a crucial role in biochemical reactions, particularly as an allosteric modulator of the NMDA receptor . It interacts with the receptor to prevent large degree receptor activation in the presence of high level Glu/Gly .

Cellular Effects

EU1794-4 has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the NMDA receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of EU1794-4 involves its interaction with the NMDA receptor. It exerts its effects at the molecular level by preventing large degree receptor activation in the presence of high level Glu/Gly . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of EU1794-4 change over time. It has been observed that EU1794-4 increases the fraction of time the channel is open by nearly 1.5-fold, yet reduces single-channel conductance . This has the net overall effect of reducing the macroscopic current .

Eigenschaften

IUPAC Name |

methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c1-4-7-6(2)22-12(10(7)13(20)21-3)16-9(18)5-8-11(19)17-14(15)23-8/h8H,4-5H2,1-3H3,(H,16,18)(H2,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZMFQKHLIFUGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2640824.png)

![(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2640825.png)

![1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2640841.png)

![Tert-butyl N-[1-[(6-chloropyridazin-3-yl)methylamino]-3-hydroxypropan-2-yl]carbamate](/img/structure/B2640842.png)

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2640845.png)